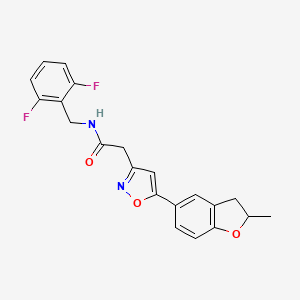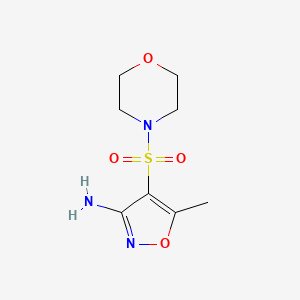![molecular formula C25H24N6 B2648059 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole CAS No. 133052-87-6](/img/structure/B2648059.png)
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole” is a chemical compound with the molecular formula C22H22ClN6O . It is related to Losartan, a non-peptide angiotensin II receptor antagonist used worldwide in the treatment of hypertension and diabetic nephropathy in hypertensive patients with type 2 diabetes, elevated serum creatinine, and proteinuria .
Molecular Structure Analysis
The molecular structure of “2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole” can be analyzed using various methods. The InChI representation of the molecule is InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21 (23)19 (14-30)29 (20)13-15-9-11-16 (12-10-15)17-6-4-5-7-18 (17)22-25-27-28-26-22/h4-7,9-12H,2-3,8,13-14H2,1H3, (H,25,26,27,28)/q-1 .
Physical And Chemical Properties Analysis
The molecular weight of “2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole” is 421.9 g/mol . Other computed properties include XLogP3-AA of 5.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 8 .
Scientific Research Applications
Drug Discovery Platform
The compound is part of the ChEMBL database, a drug discovery platform that spans multiple bioactivity data types and time periods . This platform provides high-quality, curated data on bioactive molecules, making it a valuable resource for scientists working in various sectors, including academia, not-for-profit institutes, charities, biotech companies, and large global organizations .
Antihypertensive Activity
The compound has been identified as having potent angiotensin II antihypertensive activity . This makes it useful as a therapeutic agent for treating circulatory system diseases such as hypertensive diseases, heart diseases (e.g., hypercardia, heart failure, cardiac infarction, etc.), strokes, cerebral apoplexy, nephritis, etc .
Biological Activity
Tetrazoles, like the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They do not exhibit appreciable biological activity, but they are resistant to biological degradation . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Antibacterial Activity
Some studies suggest that compounds similar to this one have been screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Antiviral Activity
Indole derivatives, which are structurally similar to this compound, have been reported to possess various biological activities, including antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Pharmaceutical Applications
The compound has been used in the synthesis of irbesartan, a known angiotensin II receptor antagonist (blocker) used in the treatment of hypertension . The synthesis of irbesartan is discussed in United States Patents 5,270,317 and 5,559,233 .
Mechanism of Action
properties
IUPAC Name |
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6/c1-2-3-12-24-26-22-10-6-7-11-23(22)31(24)17-18-13-15-19(16-14-18)20-8-4-5-9-21(20)25-27-29-30-28-25/h4-11,13-16H,2-3,12,17H2,1H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAHIKNRDQTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2647977.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2647983.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)
![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)
![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)
![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)